(1R)-1-(3-Fluoro-4-methylphenyl)propylamine
Overview
Description
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine, also known as FMPPA, is an organic compound containing an amine group that is widely used in scientific research. It is a versatile compound with a wide range of applications in the laboratory, including synthesis, therapeutic applications, and more. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FMPPA.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
One study explored a compound with potential relevance in the field of neurokinin-1 receptor antagonism. It described the synthesis and pre-clinical testing of a water-soluble neurokinin-1 receptor antagonist showing efficacy in models relevant to emesis and depression, demonstrating the compound's potential in clinical settings for these indications (Harrison et al., 2001).
Arylcyclohexylamine Derivatives
Research on arylcyclohexylamine derivatives, which include compounds perceived as dissociative substances with actions similar to ketamine, highlights their analytical characterization and synthesis. These substances are of interest due to their NMDA receptor antagonism and potential research chemical (RC) status, indicating a broader scope of inquiry into novel psychoactive substances (Wallach et al., 2016).
Selective Androgen Receptor Modulators (SARMs)
A study on selective androgen receptor modulators (SARMs) detailed the pharmacokinetics and metabolism of a compound, highlighting its promise as a therapeutic agent for androgen-dependent diseases. This research provides insight into the compound's absorption, distribution, metabolism, and excretion in rats, contributing to the understanding of SARMs in preclinical development (Wu et al., 2006).
Fluorescence Probes for Biological Applications
Another area of interest is the development of fluorescent probes for biological investigations. A study introduced a rhodamine-based fluorescence probe designed for the specific detection of hypochlorous acid in phagosomes, showcasing the utility of such probes in real-time imaging and biological research (Kenmoku et al., 2007).
Metabolite Detection and Drug Metabolism
Research into the metabolism of drugs like flutamide in human liver microsomes and urine of prostate cancer patients revealed new metabolites, offering insights into drug metabolism and potential biomarkers for hepatic functions. Such studies underscore the importance of understanding drug metabolism in the context of treatment efficacy and safety (Goda et al., 2006).
properties
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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